2-(2,2-Diethoxyethyl)-1,3-propanediol

Description

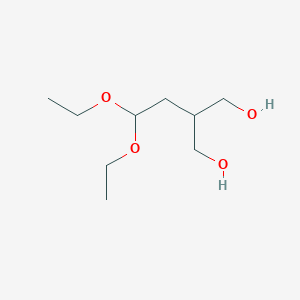

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-diethoxyethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O4/c1-3-12-9(13-4-2)5-8(6-10)7-11/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZYWLNVGYRMDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(CO)CO)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480168 | |

| Record name | 2-(2,2-Diethoxyethyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55387-85-4 | |

| Record name | 2-(2,2-Diethoxyethyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2,2 Diethoxyethyl 1,3 Propanediol and Its Derivatives

Chemoenzymatic Synthesis Approaches

The integration of enzymatic processes with traditional chemical methods, known as chemoenzymatic synthesis, provides powerful tools for the creation of chiral molecules with high purity. This is particularly relevant for the synthesis of optically active diols.

Lipase-Catalyzed Transesterification and Enantioselective Pathways

Lipases are a class of enzymes widely employed in organic synthesis due to their availability, broad substrate acceptance, and ability to function in non-aqueous environments. nih.gov One of their most significant applications is in the kinetic resolution of racemic alcohols, including diols, through enantioselective acylation or esterification. nih.govmdpi.com This process involves the selective reaction of one enantiomer of a racemic mixture, leaving the other unreacted and thus allowing for their separation.

In the context of synthesizing chiral derivatives of 2-(2,2-diethoxyethyl)-1,3-propanediol, a racemic mixture of the diol could be subjected to lipase-catalyzed transesterification. Enzymes such as Candida antarctica lipase (B570770) B (CALB) and Pseudomonas cepacia lipase (PCL) are frequently utilized for such resolutions. nih.govnih.govresearchgate.net For instance, in a typical kinetic resolution, the racemic diol is reacted with an acyl donor, like vinyl acetate, in the presence of a lipase. The enzyme will preferentially acylate one enantiomer, leading to a mixture of the monoacylated diol and the unreacted diol enantiomer, which can then be separated. The enantioselectivity of this reaction is a critical factor, and it is often quantified by the enantiomeric ratio (E). High E values are indicative of a more effective separation. researchgate.net

The choice of lipase can be crucial, as different lipases can exhibit opposite enantiopreferences. researchgate.net For example, one lipase might preferentially acylate the (R)-enantiomer, while another might favor the (S)-enantiomer. This differential selectivity can be exploited to produce either enantiomer of the desired chiral diol.

Table 1: Lipases in Enantioselective Synthesis of Diols

| Lipase Source | Common Application | Reference |

| Pseudomonas cepacia | Kinetic resolution of racemic 1,2-diols | nih.gov |

| Candida antarctica Lipase B | Regioselective hydrolysis and kinetic resolution | researchgate.netnih.gov |

| Pseudomonas sp. | Dynamic kinetic resolution of biaryl diols | mdpi.com |

Biocatalytic Transformations in Chiral Diol Production

Beyond lipases, other biocatalysts, including oxidoreductases (like alcohol dehydrogenases) and whole-cell systems, are instrumental in the production of chiral diols. nih.govmdpi.com These biocatalysts can be used for the asymmetric reduction of diketones or hydroxy ketones to yield chiral diols with high enantiomeric excess. nih.gov Alcohol dehydrogenases (ADHs), for instance, can selectively reduce one keto group in a prochiral diketone, leading to a chiral hydroxy ketone, which can be further reduced to the desired diol. mdpi.com

The desymmetrization of meso-diols is another powerful biocatalytic strategy. mdpi.com In this approach, a prochiral meso-diol, which has a plane of symmetry, is selectively functionalized by an enzyme to produce a chiral product. For example, the lipase-mediated acetylation of a meso-1,3-diol can yield a chiral monoacetate with high enantiomeric purity. mdpi.com

For the synthesis of this compound, a biocatalytic approach could involve the use of a microorganism like Gluconobacter oxydans. This organism is known for its ability to perform selective oxidation of polyols. rsc.org A suitable precursor could be biotransformed to introduce the desired chirality before the addition of the diethoxyethyl group.

Classical Organic Synthesis Routes

Traditional organic synthesis provides a robust and versatile framework for constructing complex molecules like this compound. These methods often rely on well-established reaction mechanisms and allow for a high degree of control over the final structure.

Aldehyde-Diol Condensation and Acetal (B89532) Formation Mechanisms

The diethoxyacetal moiety in the target molecule is a key structural feature that can be formed through the acid-catalyzed reaction of an aldehyde with two equivalents of ethanol (B145695). More relevant to the synthesis of the target compound's side chain is the reaction of an aldehyde or ketone with a diol, such as 1,3-propanediol (B51772), which leads to the formation of a cyclic acetal. libretexts.orglibretexts.org This reaction is reversible and typically requires an acid catalyst and the removal of water to drive the equilibrium towards the acetal product. pressbooks.pub

The general mechanism for acetal formation involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org This is followed by the nucleophilic attack of an alcohol to form a hemiacetal intermediate. pressbooks.pub Subsequent protonation of the hydroxyl group of the hemiacetal and elimination of a water molecule generates a resonance-stabilized carbocation. Finally, a second alcohol molecule attacks this carbocation, and after deprotonation, the acetal is formed. libretexts.orglibretexts.org

Stereoselective and Regioselective Synthetic Strategies for Diols with Acetal Moieties

The synthesis of diols, particularly 1,3-diols, with specific stereochemistry is a significant area of research in organic synthesis. acs.orgresearchgate.net Numerous methods have been developed to control the relative (syn or anti) and absolute stereochemistry of the hydroxyl groups. These methods include substrate-controlled reductions of β-hydroxy ketones and catalyst-controlled hydrogenations. wikipedia.org

For the synthesis of diols containing acetal groups, protecting group strategies are often employed. chem-station.com For instance, a 1,3-diol can be protected as a cyclic acetal, such as a benzylidene acetal, to allow for selective reactions on other parts of the molecule. wikipedia.orgchem-station.com The choice of protecting group is critical as it influences the reactivity and can direct the stereochemical outcome of subsequent reactions. The regioselective opening of silylene acetals derived from 1,3-diols is another advanced strategy to selectively functionalize one hydroxyl group. researchgate.net

Multi-Step Synthesis of Complex Precursors

The synthesis of this compound would likely involve a multi-step sequence. A plausible route could start from a readily available C3 building block, such as 2-methyl-1,3-propanediol (B1210203). rsc.orgsigmaaldrich.com This starting material could then be elaborated through a series of reactions.

A hypothetical multi-step synthesis could be envisioned as follows:

Protection: The hydroxyl groups of a suitable 1,3-diol precursor could be protected to allow for selective modification of the carbon backbone.

Chain Elongation: A two-carbon unit bearing the diethoxyacetal precursor could be introduced. This might be achieved through the reaction of a protected diol-derived nucleophile with a suitable electrophile, such as 2-bromo-1,1-diethoxyethane.

Deprotection and Final Product Formation: Removal of the protecting groups would yield the final target molecule, this compound.

Flow chemistry, which involves the continuous movement of reagents through reactors, offers a modern approach to multi-step synthesis, potentially enabling a more automated and efficient production of complex molecules like the target diol. syrris.jp

Advanced Synthetic Techniques

The synthesis of complex molecules such as this compound often requires sophisticated methods to ensure high selectivity and yield. Advanced techniques in catalysis and the strategic use of protecting groups are pivotal in navigating the challenges posed by multiple reactive functional groups within a single structure. These approaches allow for the precise modification of specific sites in the molecule, which is essential for constructing the target architecture and its derivatives.

Catalyst-Controlled Regioselective Acetalization Studies

Regioselective differentiation of hydroxyl groups in polyol compounds is a significant challenge in organic synthesis. Catalyst-controlled reactions have emerged as a powerful solution, enabling the selective protection of one hydroxyl group in the presence of others that are structurally similar. nih.gov Chiral Brønsted acids, particularly 1,1'-bi-2-naphthol (B31242) (BINOL)-derived chiral phosphoric acids (CPAs), have been shown to be effective catalysts for directing the regioselective acetalization of diols. nih.gov

These catalyst-controlled acetalizations can achieve high levels of regioselectivity (up to >25:1 rr) for the protection of 1,2-diols found in various monosaccharides. The choice of the chiral catalyst can even lead to regiodivergent outcomes, where different regioisomers are produced from the same substrate simply by changing the catalyst. nih.gov The reaction typically involves treating the diol with an enol ether, such as 2-methoxypropene (B42093) (2-MP) or 1-methoxycyclohexene (B1584985) (1-MOC), in the presence of a catalytic amount of a CPA. nih.gov Mechanistic studies suggest that the reaction may proceed through an asynchronous concerted acetalization mechanism, which is dominant at low temperatures and leads to the selective formation of the acetal at a specific hydroxyl group.

The effectiveness of these catalysts has been demonstrated in the single-pot synthesis of various differentially protected carbohydrate derivatives, highlighting the robustness of this methodology. nih.gov While these studies have primarily focused on carbohydrate-derived diols, the principles of catalyst-controlled regioselectivity are broadly applicable to other polyol structures, including 1,3-diols like this compound. Another approach involves diarylborinic acid catalysis, which provides an efficient method for the regioselective monoacylation, sulfonylation, and alkylation of 1,2- and 1,3-diols, rivaling the efficiency of traditional organotin-catalyzed reactions. organic-chemistry.org

Table 1: Examples of Catalyst-Controlled Regioselective Acetalization of Diols This table is generated based on data for representative diol substrates to illustrate the principle of catalyst-controlled regioselectivity.

| Catalyst | Diol Substrate (Example) | Reagent | Regioisomeric Ratio (rr) | Reference |

|---|---|---|---|---|

| (R)-CPA | D-Glucose-derived 2,3-diol | 2-Methoxypropene (2-MP) | High selectivity for 3-OH | nih.gov |

| (S)-CPA | D-Glucose-derived 2,3-diol | 2-Methoxypropene (2-MP) | Switch in selectivity or unselective | |

| (R)-Ad-TRIP-PS (Polymeric) | D-Galactose-derived 1,2-diol | 1-Methoxycyclohexene (1-MOC) | >25:1 | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 2 2,2 Diethoxyethyl 1,3 Propanediol

Reactivity of the 1,3-Propanediol (B51772) Moiety

The 1,3-propanediol portion of the molecule contains two primary hydroxyl groups, which are the main sites of reactivity for this segment. These groups can undergo various transformations, including oxidation and esterification, and can participate in cyclization reactions.

Transformations of Primary Hydroxyl Groups

The primary hydroxyl groups of the 1,3-propanediol unit can be oxidized to aldehydes or carboxylic acids under appropriate conditions. For instance, the oxidation of 1,3-propanediol itself can yield 3-hydroxypropionaldehyde. niscpr.res.in In electrochemical processes, 1,3-propanediol preferentially forms hydroxypropanoic acid. berkeley.edu Homogeneous gas-phase oxidation of 1,3-propanediol at modest temperatures (400–600 K) can produce acrolein with high selectivity. berkeley.edunih.gov These transformations highlight the potential for selective oxidation of the diol moiety in 2-(2,2-diethoxyethyl)-1,3-propanediol.

Esterification is another key transformation of the primary hydroxyl groups. For example, lipase-catalyzed transesterification has been used to synthesize (R)-2-(2,2-diethoxyethyl)-1,3-propanediol monoacetate, a chiral building block. nih.gov

Cyclization Reactions Leading to Lactones and Other Heterocycles

The bifunctional nature of the 1,3-propanediol moiety allows it to participate in cyclization reactions to form various heterocyclic structures. A notable example is the formation of lactones. The synthesis of chiral 3-substituted γ-lactones has been achieved starting from (R)-2-(2,2-diethoxyethyl)-1,3-propanediol monoacetate. nih.gov The formation of lactones can be achieved through various methods, including copper-catalyzed oxidative cycloaddition of alkenes with anhydrides and photocatalytic methods. organic-chemistry.org

Furthermore, the diol can be used to form cyclic acetals and ketals, such as 1,3-dioxanes, by reacting with aldehydes or ketones in the presence of an acid catalyst. organic-chemistry.org This reactivity is fundamental in the use of diols as protecting groups in organic synthesis.

Reactivity and Stability of the Diethoxyethyl Acetal (B89532) Group

The diethoxyethyl acetal group is a key feature of the molecule, serving as a protecting group for an aldehyde functionality. Its stability and the methods for its cleavage are of significant interest in synthetic chemistry.

Acetal Hydrolysis and Formation Equilibrium

Acetals are generally stable under basic and neutral conditions but are readily hydrolyzed in the presence of acid. researchgate.netnih.gov The hydrolysis of an acetal is a reversible process, and the equilibrium can be driven towards the aldehyde and alcohol by using an excess of water. chemistrysteps.comlibretexts.org Conversely, the formation of an acetal is favored by the removal of water from the reaction mixture. total-synthesis.comyoutube.com

The rate of acetal hydrolysis is significantly influenced by pH. nih.gov For instance, the hydrolysis rate of some acetals decreases substantially as the pH increases from acidic towards neutral. nih.gov The stability of acetals to various reagents makes them excellent protecting groups for carbonyl compounds during multi-step syntheses. organic-chemistry.orgmasterorganicchemistry.com

Selective Deprotection Methodologies for Acetal Groups

Various methods have been developed for the chemoselective cleavage of acetals. These methods are crucial when other acid-sensitive functional groups are present in the molecule. Lewis acids are commonly employed for this purpose. For example, bismuth nitrate (B79036) pentahydrate has been used for the efficient deprotection of acyclic acetals. organic-chemistry.orgacs.org Other effective Lewis acid catalysts include cerium(III) triflate and indium(III) trifluoromethanesulfonate. organic-chemistry.orgorganic-chemistry.org

The choice of solvent can also play a role in the selectivity and efficiency of deprotection. Dichloromethane has been found to be an effective solvent for deprotection reactions using bismuth nitrate. organic-chemistry.org Neutral deprotection conditions can also be achieved using reagents like iodine. organic-chemistry.org

Table 1: Selected Reagents for Acetal Deprotection

| Reagent | Conditions | Reference |

|---|---|---|

| Bismuth Nitrate Pentahydrate | Dichloromethane, room temperature | organic-chemistry.org |

| Cerium(III) Triflate | Wet nitromethane, room temperature | organic-chemistry.org |

| Indium(III) Trifluoromethanesulfonate | Acetone, room temperature or microwave heating | organic-chemistry.org |

| Iodine | Neutral conditions | organic-chemistry.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate | Water, 30 °C | organic-chemistry.org |

Mechanistic Studies of Acetal Cleavage

The acid-catalyzed hydrolysis of acetals is a well-studied reaction that proceeds through a stepwise mechanism. researchgate.netgla.ac.uk The process is initiated by the protonation of one of the alkoxy oxygens, converting the alkoxy group into a good leaving group (an alcohol). chemistrysteps.com Subsequent departure of the alcohol is assisted by the lone pair of electrons on the adjacent oxygen, leading to the formation of a resonance-stabilized oxonium ion. researchgate.netchemistrysteps.com

This oxonium ion is then attacked by a water molecule, forming a hemiacetal after deprotonation. chemistrysteps.com The hemiacetal then undergoes a similar sequence of protonation of its hydroxyl group, elimination of a second molecule of alcohol, and attack by water to ultimately yield the corresponding aldehyde or ketone. chemistrysteps.com Kinetic studies have shown that the formation of the oxonium ion is typically the rate-determining step. researchgate.net The mechanism of acetal hydrolysis can be classified as A-1 or A-2, depending on the specific substrate and reaction conditions. gla.ac.ukosti.gov

Formation of Functionalized Derivatives and Intermediates

Esterification and Etherification Studies

There is a notable absence of specific, published research detailing the esterification or etherification of this compound. Typically, studies in this area would involve reacting the diol with carboxylic acids (or their derivatives, like acyl chlorides or anhydrides) for esterification, or with alkyl halides or other alkylating agents for etherification, often in the presence of a catalyst.

Hypothetically, such reactions would lead to mono- or di-substituted esters or ethers. The reaction conditions would determine the degree of substitution. For example, using one equivalent of an acyl chloride might favor the formation of a monoester, while an excess could lead to the diester.

A representative data table for such studies, were the data available, would resemble the following:

Hypothetical Data Table for Esterification/Etherification of this compound

| Reactant | Reagent | Catalyst | Solvent | Temp (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Compound | Acetyl Chloride | Pyridine | DCM | 25 | Monoacetate | N/A |

| Compound | Acetyl Chloride (2 eq.) | Pyridine | DCM | 25 | Diacetate | N/A |

| Compound | Benzyl Bromide | NaH | THF | 60 | Monobenzyl ether | N/A |

Note: This table is illustrative and not based on published experimental data.

Elucidation of Reaction Mechanisms and Intermediates

Detailed mechanistic investigations for the functionalization of this compound are not present in the available scientific literature. Mechanistic studies for similar diols often involve kinetic analysis, isotopic labeling, and computational modeling to understand the reaction pathways.

For esterification under acidic conditions (Fischer esterification), the mechanism would likely proceed via protonation of the carboxylic acid, followed by nucleophilic attack from one of the diol's hydroxyl groups. Subsequent proton transfers and elimination of water would yield the ester.

For ether synthesis (e.g., Williamson ether synthesis), the mechanism would involve deprotonation of the hydroxyl groups by a strong base to form a more nucleophilic alkoxide, which would then attack an alkyl halide via an SN2 pathway.

The presence of the diethyl acetal group introduces another layer of potential reactivity. Under strongly acidic aqueous conditions, the acetal could hydrolyze to reveal an aldehyde. This could potentially complicate esterification or etherification reactions if not performed under anhydrous conditions. The general mechanism for acetal hydrolysis involves protonation of an ether oxygen, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water and subsequent deprotonation yields a hemiacetal, which is in equilibrium with the aldehyde and alcohol.

Without specific research, it is not possible to provide a detailed account of the reaction intermediates or the precise mechanistic steps for this compound.

Applications in Advanced Organic Synthesis

Chiral Building Block Utilization

The strategic use of chiral building blocks is a powerful approach in asymmetric synthesis, allowing for the efficient construction of enantiomerically pure or enriched target molecules. 2-(2,2-Diethoxyethyl)-1,3-propanediol, through its stereochemically defined derivatives, has proven to be a valuable asset in this regard.

Chiral lactones are significant structural motifs found in a wide array of natural products and biologically active compounds. Research has demonstrated that (R)-2-(2,2-diethoxyethyl)-1,3-propanediol monoacetate can serve as a key starting material for the synthesis of chiral 3-substituted γ-lactones. nih.gov The synthesis originates from the racemic this compound, which undergoes a lipase-catalyzed transesterification to produce the (R)-monoacetate in high optical and chemical yields. nih.gov This enzymatic resolution provides a practical route to the enantiomerically enriched starting material, which is then converted into valuable chiral lactone products. nih.gov

| Precursor | Key Transformation | Product | Reference |

| (R)-2-(2,2-Diethoxyethyl)-1,3-propanediol monoacetate | Chemical conversion | Chiral 3-substituted γ-lactones | nih.gov |

The utility of this compound extends to its role as a precursor for optically pure building blocks that are integral to the synthesis of bioactive compounds. The aforementioned (R)-2-(2,2-diethoxyethyl)-1,3-propanediol monoacetate, obtained through a lipase-catalyzed reaction, is a prime example of such a building block. nih.gov This chiral intermediate possesses multiple functional groups that can be selectively manipulated, making it a versatile scaffold for the construction of more complex molecules with potential therapeutic applications. nih.gov

Synthesis of Nucleoside Analogues

Nucleoside analogues are a critical class of therapeutic agents, particularly in the fields of antiviral and anticancer research. The modification of the sugar moiety is a common strategy for developing new analogues with improved activity and pharmacological profiles. This compound has been utilized in the synthesis of novel acyclic nucleoside analogues.

The synthesis of a novel furanosyl-adenine nucleoside with antiviral activity has been successfully achieved starting from (R)-2-(2,2-diethoxyethyl)-1,3-propanediol monoacetate. nih.gov This process involves a series of chemical transformations that ultimately lead to the coupling of the chiral scaffold, derived from the diol, with a nucleobase, in this case, adenine. nih.gov This approach highlights the utility of the diol as a precursor for generating the acyclic portion of the nucleoside analogue, which is crucial for its biological activity. nih.gov

The core structure of this compound provides a flexible and functionalized scaffold that can be chemically modified and incorporated into nucleosidic structures. The diol and acetal (B89532) functionalities offer handles for a variety of chemical reactions, allowing for the construction of the acyclic "sugar" mimic. In the reported synthesis of the furanosyl-adenine analogue, the propanediol (B1597323) backbone of the starting material is elaborated to form the eventual furanosyl-like ring system of the final product. nih.gov

| Starting Material | Target Compound Class | Specific Example | Reference |

| (R)-2-(2,2-Diethoxyethyl)-1,3-propanediol monoacetate | Acyclic Nucleoside Analogues | 9-Furanosyladenine | nih.gov |

Precursor in Complex Molecular Architecture

While specific examples of the use of this compound in the synthesis of broader complex molecular architectures are not extensively detailed in the currently available literature, its demonstrated utility in constructing chiral lactones and nucleoside analogues underscores its potential. The synthesis of these molecules, which themselves can be considered complex, showcases the compound's role as a versatile precursor. The ability to introduce chirality early in a synthetic sequence via the enantiomerically resolved diol monoacetate is a significant advantage in the total synthesis of intricate natural products and other complex organic molecules.

Role in the Construction of Polyols and Substituted Alcohols

The fundamental structure of this compound, possessing two primary hydroxyl groups, positions it as a prime candidate for the synthesis of more complex polyols and substituted alcohols. These hydroxyl groups can undergo typical alcohol reactions, such as esterification, etherification, and reaction with isocyanates.

The presence of the diethoxyethyl group, a stable acetal, is a key feature. Acetal groups are well-known protecting groups for aldehydes. This suggests a synthetic strategy where the diol moiety reacts to form a larger structure, and the acetal is subsequently hydrolyzed under acidic conditions to reveal a reactive aldehyde group. This aldehyde can then be used for a variety of further transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or participation in condensation and carbon-carbon bond-forming reactions.

For instance, the diol could be used as a core molecule to build dendrimers or hyperbranched polyols. The two primary hydroxyls could be reacted with monomers that have complementary functional groups, leading to generational growth. The latent aldehyde functionality, after deprotection, could then serve as a focal point for attaching other molecules or for further polymerization.

A potential synthetic application involves the creation of substituted alcohols through the manipulation of the acetal group. A related compound, tributyl-[(2-methylidene-4,4-diethoxy)butyl]stannane, has been utilized in asymmetric allylation reactions to produce homoallylic alcohols. This indicates that the diethoxyethyl moiety can be a stable part of a more complex reagent used in stereoselective synthesis. Following the construction of a desired carbon skeleton, the acetal in a molecule derived from this compound could be hydrolyzed to an aldehyde, which could then be reduced to a primary alcohol, yielding a triol with a specific substitution pattern.

Integration into Polymeric Structures and Resins

The bifunctional nature of this compound, with its two hydroxyl groups, makes it a suitable monomer for step-growth polymerization, leading to the formation of polyesters and polyurethanes.

In polyester (B1180765) synthesis, this diol can be reacted with dicarboxylic acids or their derivatives. The resulting polyester chains would incorporate the diethoxyethyl side group. This side group could influence the physical properties of the polymer, such as its glass transition temperature, solubility, and crystallinity. The bulky and flexible diethoxyethyl group might disrupt polymer chain packing, leading to more amorphous materials with lower melting points and increased solubility in common organic solvents compared to polyesters made from simpler diols like 1,3-propanediol (B51772).

Table 1: Potential Influence of this compound on Polyester Properties

| Property | Expected Influence | Rationale |

| Glass Transition (Tg) | Potentially lower | The bulky side group increases free volume and hinders close chain packing. |

| Crystallinity | Reduced | The irregular structure of the monomer unit disrupts crystalline lattice formation. |

| Solubility | Increased | The aliphatic and ether-containing side group may improve solubility in organic solvents. |

| Functionality | Introduction of latent aldehyde groups | The acetal can be hydrolyzed post-polymerization to introduce reactive sites. |

In the realm of polyurethanes, this compound can act as a chain extender. In this role, it reacts with diisocyanates to form the hard segments of the polyurethane elastomer. The structure of the chain extender significantly impacts the final properties of the polyurethane. The use of this specific diol would introduce the diethoxyethyl side chain into the hard segments. This could affect the microphase separation between the hard and soft segments, which in turn governs the mechanical properties of the elastomer, such as its hardness, elasticity, and tensile strength.

Furthermore, the acetal functionality offers a unique opportunity for post-polymerization modification. A polyester or polyurethane synthesized with this diol could be treated with acid to hydrolyze the acetal groups along the polymer backbone, generating pendant aldehyde functionalities. These aldehyde groups could then be used for cross-linking the polymer chains, grafting other molecules onto the polymer, or for creating stimuli-responsive materials where the cleavage of the acetal or reaction of the aldehyde is triggered by a specific environmental change. This latent reactivity makes this compound a potentially valuable monomer for the creation of functional and advanced polymeric materials.

While specific, documented research on the polymerization and detailed application of this compound is limited in publicly accessible literature, its chemical structure strongly supports its potential as a valuable and versatile component in the toolbox of advanced organic synthesis and polymer chemistry.

Advanced Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of "2-(2,2-Diethoxyethyl)-1,3-propanediol." By analyzing the chemical environment of the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, a complete structural map can be assembled.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Carbons bonded to electronegative oxygen atoms, such as those in the hydroxymethyl (-CH₂OH), ethoxy (-OCH₂CH₃), and acetal (B89532) (-CH(OR)₂) groups, are expected to resonate at lower fields.

Predicted ¹H NMR Data (in CDCl₃)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH(OCH₂CH₃)₂ | ~4.5 | t | 1H |

| -CH₂OH | ~3.7 | d | 4H |

| -OCH₂CH₃ | ~3.5 | q | 4H |

| -CH(CH₂OH)₂ | ~2.0 | m | 1H |

| -CH₂CH(O-)₂ | ~1.8 | d | 2H |

| -OCH₂CH₃ | ~1.2 | t | 6H |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -C H(OCH₂CH₃)₂ | ~102 |

| -C H₂OH | ~65 |

| -OC H₂CH₃ | ~58 |

| -C H(CH₂OH)₂ | ~45 |

| -C H₂CH(O-)₂ | ~35 |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of "this compound" by analyzing its fragmentation pattern upon ionization.

Under electron ionization (EI), the molecule is expected to undergo fragmentation through characteristic pathways, primarily involving the cleavage of C-C and C-O bonds. The molecular ion peak (M⁺) would correspond to the molecular weight of the compound (C₉H₂₀O₄), which is 192.25 g/mol . However, for alcohols, the molecular ion peak is often weak or absent.

Key fragmentation patterns would likely include the loss of an ethoxy group (-OCH₂CH₃, m/z 45), a hydroxymethyl group (-CH₂OH, m/z 31), or water (H₂O, m/z 18) from the molecular ion. The base peak is often a result of a stable carbocation formed during fragmentation.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Possible Fragment Ion |

|---|---|

| 161 | [M - OCH₃]⁺ |

| 147 | [M - OCH₂CH₃]⁺ |

| 117 | [M - OCH₂CH₃ - CH₂O]⁺ |

| 103 | [CH(OCH₂CH₃)₂]⁺ |

| 75 | [CH₂CH(OCH₂CH₃)]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in "this compound." The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

The most prominent feature is expected to be a broad and strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl (-OH) groups, indicating intermolecular hydrogen bonding. orgsyn.org The presence of C-O bonds in the alcohol and ether functional groups would result in strong absorptions in the 1000-1300 cm⁻¹ region. nih.gov The C-H stretching vibrations of the alkyl portions of the molecule would appear in the 2850-3000 cm⁻¹ range. nih.gov

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3200-3600 | O-H stretch | Alcohol | Strong, Broad |

| 2850-3000 | C-H stretch | Alkane | Strong |

| 1450-1470 | C-H bend | Alkane | Medium |

Chromatographic Techniques for Separation and Purity Determination (e.g., GC, HPLC)

Chromatographic techniques are essential for the separation of "this compound" from reaction mixtures and for the determination of its purity.

Gas Chromatography (GC): Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a suitable method for analyzing this compound due to its volatility. chemicalbook.comsigmaaldrich.com A polar capillary column would likely be used for the separation. The retention time of the compound would be specific under defined chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate), allowing for its identification and quantification.

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is another powerful technique for the analysis and purification of "this compound." A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. Detection could be achieved using a refractive index detector (RID) or, after derivatization, a UV detector.

The purity of the compound can be determined by calculating the peak area percentage from the chromatogram.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,3-Bis(hydroxymethyl)propionaldehyde Diethyl Acetal |

| p-xylylenebis(2-(2-ethyl-1,3-propanediol)) |

| 2,2-diethyl-1,3-propanediol |

| 2-methyl-1,3-propanediol (B1210203) |

| 2,2-Dimethyl-1,3-propanediol |

| Acetonitrile |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure). For a molecule such as 2-(2,2-Diethoxyethyl)-1,3-propanediol, methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to optimize the geometry and calculate electronic properties. nih.gov

The electronic structure is described by parameters such as the distribution of partial atomic charges and the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Interactive Table 1: Predicted Molecular Properties of this compound from Quantum Chemical Calculations. This table presents hypothetical data typical of a DFT-based calculation for the molecule, illustrating the types of parameters that are determined.

| Property | Parameter | Predicted Value | Unit |

| Geometric Parameters | |||

| C-O (diol) Bond Length | 1.43 | Å | |

| C-O (acetal) Bond Length | 1.41 | Å | |

| O-H Bond Length | 0.97 | Å | |

| C-C-C Angle (backbone) | 112.5 | Degrees | |

| O-C-O Angle (acetal) | 111.8 | Degrees | |

| Electronic Properties | |||

| HOMO Energy | -6.8 | eV | |

| LUMO Energy | 1.5 | eV | |

| HOMO-LUMO Gap | 8.3 | eV | |

| Dipole Moment | 2.5 | Debye |

Reaction Mechanism Simulations for Acetalization and Other Transformations

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, a key transformation is its formation via acetalization. The reverse reaction, the hydrolysis of the acetal (B89532) group, can also be simulated.

Acetal formation is an acid-catalyzed reaction that is reversible. masterorganicchemistry.comnih.gov Simulations can model the entire reaction coordinate, identifying the structures of intermediates and, crucially, the transition states that connect them. The mechanism for the formation of a related cyclic acetal from a diol and a carbonyl compound generally proceeds through several key steps:

Protonation of the carbonyl oxygen by an acid catalyst, increasing the electrophilicity of the carbonyl carbon. youtube.comyoutube.com

Nucleophilic attack by one of the hydroxyl groups of the diol on the activated carbonyl carbon, forming a hemiacetal intermediate. pearson.com

Proton transfer from the attacking oxygen.

Protonation of the second hydroxyl group on the former carbonyl carbon. youtube.com

Elimination of a water molecule to form a resonance-stabilized oxonium ion. youtube.com

Intramolecular attack by the second hydroxyl group of the diol, closing the ring.

Deprotonation to yield the final cyclic acetal and regenerate the acid catalyst. youtube.com

Simulations can also be applied to other transformations involving the diol moiety. For instance, the reaction of the primary hydroxyl groups with isocyanates to form polyurethanes can be modeled. researchgate.netmdpi.com Such simulations provide insights into the reaction kinetics and the influence of the molecular structure on the rate of polymerization. mdpi.com

Predictive Modeling of Reactivity and Selectivity

Predictive modeling uses computational algorithms to forecast the chemical behavior of molecules. For this compound, this can involve predicting its reactivity in various chemical processes.

Quantitative Structure-Activity Relationship (QSAR) models are a prominent example. These models establish a mathematical correlation between a molecule's chemical structure and its reactivity. rsc.org For a polyol like this compound, a QSAR model could be developed to predict its reaction rate with other chemical species, such as isocyanates. researchgate.net

The model would be built using a set of molecular descriptors calculated from the molecule's computed structure. These descriptors quantify various aspects of the molecule:

Electronic Descriptors: Partial atomic charges on the oxygen and hydrogen atoms of the hydroxyl groups, HOMO/LUMO energies.

Topological Descriptors: Molecular connectivity indices that describe the branching of the carbon skeleton.

Quantum-Chemical Descriptors: Parameters like the HOMO-LUMO energy gap, dipole moment, and polarizability. rsc.org

By training a machine learning algorithm on a dataset of known polyols and their experimental reactivities, a predictive model can be generated. adhesivesmag.com This allows for the estimation of the reactivity of new or untested compounds like this compound without the need for extensive laboratory experiments. Such models are crucial for designing new materials and optimizing reaction conditions, for example, in the synthesis of polyurethanes where the reactivity of different polyol precursors is a key factor. researchgate.netmdpi.com Advanced models can even predict physicochemical properties like solubility in different solvents. scilit.commatec-conferences.org

Biological and Pharmaceutical Research Trajectories

Development of Biologically Active Derivatives

The core structure of 2-(2,2-diethoxyethyl)-1,3-propanediol, featuring a protected aldehyde and two primary hydroxyl groups, makes it a versatile starting material for the synthesis of a variety of complex molecules.

Synthesis of Potential Antiviral Agents

While no direct synthesis of antiviral agents using this compound has been documented in publicly available research, its structural motifs are relevant to the field of antiviral drug design, particularly in the area of nucleoside analogues. Nucleoside analogues are a cornerstone of antiviral therapy, effectively treating infections caused by viruses such as HIV, hepatitis B and C, and herpes simplex. nih.govbiorxiv.org These drugs function by mimicking natural nucleosides, the building blocks of DNA and RNA, and thereby interfering with viral replication. nih.gov

The 1,3-propanediol (B51772) backbone can be envisioned as an acyclic sugar mimic. The development of acyclic nucleoside analogues, where the cyclic sugar moiety is replaced by an open-chain structure, has been a successful strategy in antiviral drug discovery. The structural diversification of these analogues is a key strategy to overcome drug resistance and improve efficacy. biorxiv.org The diol functionality in this compound could be chemically modified to introduce a nucleobase, and the diethoxyethyl side chain offers further opportunities for modification to enhance biological activity or pharmacokinetic properties. The design of novel carbobicyclic nucleoside analogues has been shown to be a promising approach, and the flexible backbone of this compound could serve as a foundation for such innovative structures. biorxiv.org

Exploration as Precursors for Other Pharmacologically Relevant Compounds

The potential of 1,3-propanediol derivatives as precursors for a wide range of pharmacologically active compounds is an active area of research. For instance, derivatives of 2-amino-1,3-propanediol (B45262) have been patented and investigated for their use as immunosuppressants and for the treatment of various types of pain. justia.comgoogle.com One notable example is Fingolimod, a 2-amino-1,3-propanediol derivative, which is an approved immunomodulating drug for treating multiple sclerosis. justia.comgoogle.com

Furthermore, research into derivatives of 3-amino-1,2-propanediol (B146019) has revealed potential cardiovascular effects. These findings underscore the therapeutic potential of propanediol-based scaffolds. The synthesis of new derivatives of 3-amino-1,2-propanediol has been undertaken to explore their influence on the cardiovascular system.

The protected aldehyde in this compound can be deprotected to yield a reactive aldehyde, which can then be used in a variety of chemical reactions to build complex heterocyclic structures, a common feature in many pharmaceuticals. The synthesis of isoquinoline, thiazolopyridine, and thieno[2,3-b]pyridine (B153569) derivatives often involves the cyclization of precursors containing aldehyde functionalities. researchgate.net

Investigation of Biological Interactions and Pathways

Understanding how this compound and its derivatives interact with biological systems is crucial for their development as therapeutic agents. This includes studying their metabolic fate and potential for enzymatic biotransformations.

Metabolic Fate Research of Related Compounds (e.g., diols and their derivatives)

In humans, short-chain diols like 1,2-propanediol have been detected in various disease states, suggesting they can be produced endogenously. The metabolism of these diols is an area of ongoing clinical research. The presence of the diethoxyethyl group in this compound would likely lead to different metabolic pathways compared to simple propanediols. It is plausible that the ether linkages could be cleaved by hepatic enzymes, leading to the formation of ethanol (B145695) and a more complex diol structure, which would then be further metabolized.

Studies on the metabolism of 2,2-bis(bromomethyl)-1,3-propanediol (B29016) have shown that glucuronidation is a key metabolic transformation in rats, which limits systemic exposure after oral administration. google.com This suggests that the hydroxyl groups of this compound could also be targets for glucuronidation, a common pathway for the detoxification and excretion of foreign compounds.

Enzymatic Biotransformations Involving the Compound or its Analogues

The enzymatic biotransformation of diols is a field with significant biotechnological potential. Microorganisms can be engineered to produce valuable chemicals from renewable resources. For example, the bioconversion of glycerol (B35011) to 1,3-propanediol using enzymes from Klebsiella pneumoniae has been extensively studied. These enzymatic systems often involve dehydratases and oxidoreductases.

A study on Rhodococcus sp. 2N demonstrated the oxidation of 2,2-diethyl-1,3-propanediol, a structurally related compound. google.com The bacterium was capable of using this diol as a sole carbon source, converting one of the hydroxymethyl groups to a carboxylic acid via two oxidation steps. google.com This suggests that the 1,3-propanediol moiety of this compound could be susceptible to similar enzymatic oxidation by various microorganisms. Such biotransformations could be harnessed to produce novel, functionalized derivatives of the parent compound.

Research into Potential Bioactivity of Synthesized Derivatives

While direct evidence for the bioactivity of this compound derivatives is lacking in the current body of scientific literature, the exploration of related structures provides a strong rationale for their investigation. A patent for 1,3-propanediol derivatives linked to fatty acids highlights a strategy to create lipophilic bioactive compounds that can more readily cross biological membranes. nih.gov This approach could be applied to derivatives of this compound to enhance the delivery of therapeutic agents.

Environmental Degradation Pathways and Fate Studies

Biodegradation Mechanisms and Pathways Research

Biodegradation is a critical process in determining the environmental persistence of organic chemicals. The structure of 2-(2,2-Diethoxyethyl)-1,3-propanediol suggests susceptibility to microbial degradation, primarily through the breakdown of its propanediol (B1597323) backbone and the enzymatic cleavage of its acetal (B89532) group.

Research on analogous compounds indicates that both the diol and acetal components of this compound are subject to microbial degradation under various environmental conditions.

Diols: Simple diols, such as propylene (B89431) glycols (PGs), are known to be readily biodegradable. nih.gov Studies show that they are rapidly and ultimately broken down by a wide variety of microorganisms in both aerobic and anaerobic environments. nih.gov For instance, 2-methyl-1,3-propanediol (B1210203), a related compound, is classified as inherently biodegradable. nih.gov Under anaerobic conditions, specific bacteria like Desulfovibrio species have been shown to degrade 1,2-propanediol and 1,3-propanediol (B51772), incompletely oxidizing them to acetate. nih.gov This suggests that the 1,3-propanediol portion of the target molecule is unlikely to persist in microbially active environments.

Acetal-Containing Compounds: The acetal group is generally stable but can be cleaved by hydrolytic enzymes. While specific biodegradation studies on acetals are less common than for simpler structures, the initial step in their microbial degradation is often an enzyme-catalyzed hydrolysis. Research into the decomposition of an acetal-based plasticizer, bis(2,2-dinitropropyl)acetal/formal (BDNPA/F), identified hydrolysis of the acetal functional group as a dominant degradation pathway. acs.org

Interactive Data Table: Biodegradability of Structurally Related Compounds

| Compound | Type | Condition | Biodegradability | Reference |

|---|---|---|---|---|

| Propylene Glycols | Diol | Aerobic & Anaerobic | Readily Biodegradable | nih.gov |

| 2-Methyl-1,3-propanediol | Diol | Not Specified | Inherently Biodegradable | nih.gov |

| 1,2-Propanediol | Diol | Anaerobic | Degradable by Desulfovibrio | nih.gov |

| 1,3-Propanediol | Diol | Anaerobic | Degradable by Desulfovibrio | nih.gov |

The biodegradation of this compound would be expected to yield metabolites derived from the breakdown of its two main structural features.

Acetal Cleavage: The initial step would likely be the enzymatic hydrolysis of the acetal linkage. This reaction would cleave the molecule into ethanol (B145695) and an unstable hemiacetal, which would further break down to 3-hydroxy-2-(hydroxymethyl)propanal.

Oxidation of Alcohol and Aldehyde Groups: The primary alcohol groups of the 1,3-propanediol backbone and the liberated ethanol would likely be oxidized by microbial alcohol dehydrogenases. The resulting aldehyde, 3-hydroxy-2-(hydroxymethyl)propanal, would likely be oxidized to its corresponding carboxylic acid.

Further Degradation: These initial metabolites, being simple, oxygenated organic molecules, would be expected to enter central metabolic pathways. For example, studies on the anaerobic degradation of 1,2-propanediol by Desulfovibrio strains show that it is converted to propionate (B1217596) and acetate. nih.gov Similarly, the degradation of the propanediol backbone of the target molecule could lead to simple organic acids that can be completely mineralized to carbon dioxide and water in aerobic environments.

Bioaccumulation Potential Research Methodologies

Bioaccumulation is the process by which a chemical is absorbed by an organism at a rate greater than its elimination. A key indicator for bioaccumulation potential is the octanol-water partition coefficient (Log Kow).

Log Kow Estimation: A high Log Kow value (typically >3) suggests a compound is lipophilic (fat-soluble) and may accumulate in the fatty tissues of organisms. Conversely, a low Log Kow suggests a compound is hydrophilic (water-soluble) and is less likely to bioaccumulate. For 2-methyl-1,3-propanediol, the Log Kow is -0.6, indicating a low concern for bioaccumulation. nih.gov Propylene glycols, in general, are characterized by very low Log Kow values and are not expected to bioaccumulate. nih.gov

Structural Assessment: The structure of this compound contains multiple polar hydroxyl and ether groups, which increase its water solubility and are expected to result in a low Log Kow. Based on these structural features and data from analogous diols, the potential for this compound to bioaccumulate in aquatic or terrestrial organisms is predicted to be low.

Interactive Data Table: Bioaccumulation Indicators for Related Diols

| Compound | Log Kow | Bioaccumulation Potential | Reference |

|---|---|---|---|

| Propylene Glycols (general) | Very Low | Low | nih.gov |

Environmental Monitoring and Analytical Method Development

Consistent with the lack of environmental fate studies, there is a corresponding absence of published methods for the environmental monitoring and analytical determination of this compound. The development of such methods is contingent upon a recognized need to monitor a substance, which often arises from its production volume, use patterns, and potential for environmental release and persistence.

There are no standardized or validated analytical procedures for the detection and quantification of this compound in environmental matrices such as water, soil, sediment, or biota. Research into appropriate extraction techniques, chromatographic separation, and detection methods (e.g., GC-MS, LC-MS) specific to this compound has not been documented in the available scientific literature.

Data on Analytical Methods for this compound

| Parameter | Details |

| Standardized Analytical Protocols | No information available |

| Validated Extraction Techniques | No information available |

| Chromatographic Conditions | No information available |

| Detection & Quantification Limits | No information available |

| Reported Environmental Concentrations | No information available |

Due to the absence of dedicated research, there are no detailed findings or data tables to present regarding the environmental degradation, fate, monitoring, or analysis of this compound.

Mechanistic Investigations of Biological Interactions and Toxicology

In Vitro Toxicological Assessment Methodologies

In vitro (test-tube) studies are fundamental to toxicology, providing a controlled environment to investigate the effects of a substance on isolated cells or tissues. These methods are crucial for initial screening, mechanistic investigation, and reducing reliance on animal testing.

Genotoxicity Research (e.g., DNA damage, mutagenicity studies)

Genotoxicity studies are designed to assess a chemical's potential to damage cellular genetic material (DNA), which can lead to mutations and potentially cancer. These assessments are a critical component of safety evaluation.

Key methodologies include:

Mutagenicity Assays: The bacterial reverse mutation assay, or Ames test, is a widely used method. It employs specific strains of bacteria (e.g., Salmonella typhimurium) with pre-existing mutations that render them unable to synthesize an essential amino acid. The test determines if the chemical can cause a reverse mutation, allowing the bacteria to grow in an amino-acid-deficient medium. nih.gov

DNA Damage Assays: The Comet Assay (single-cell gel electrophoresis) can detect DNA strand breaks in individual cells. After exposure to a potential genotoxin, cells are embedded in agarose (B213101) on a microscope slide and lysed. An electric field is applied, causing damaged DNA (with breaks) to migrate away from the nucleus, forming a "comet" shape whose tail length corresponds to the extent of DNA damage. nih.gov

No specific genotoxicity or DNA damage studies for 2-(2,2-Diethoxyethyl)-1,3-propanediol have been identified in the reviewed literature. For a related compound, 2,2-bis(bromomethyl)-1,3-propanediol (B29016), genotoxicity has been noted. nih.govnih.gov

In Vivo Toxicological Pathway Elucidation

In vivo (in a living organism) studies are essential for understanding how a chemical behaves within a complex biological system, including its absorption, distribution, metabolism, and excretion.

Metabolite Identification and Toxicokinetics in Biological Systems

Toxicokinetic studies track the journey of a chemical through the body. This involves determining how it is absorbed (e.g., orally, dermally), distributed to various tissues, metabolized into other substances (metabolites), and ultimately excreted. Identifying metabolites is crucial because the parent compound may be less or more toxic than its metabolic byproducts.

For example, studies on the related compound 2,2-bis(bromomethyl)-1,3-propanediol (BMP) in rats found that it is metabolized primarily through glucuronidation, where a glucuronide molecule is attached, facilitating its excretion in urine. nih.gov This process was found to be significantly different across species, with human liver microsomes showing a much lower capacity for this transformation compared to rats. nih.gov Such studies typically use radiolabeled compounds and analytical techniques like high-performance liquid chromatography (HPLC) to identify and quantify the parent chemical and its metabolites in blood, urine, and feces over time.

There is no available research on the specific metabolites or toxicokinetic profile of this compound.

Oxidative Stress Induction and Response Research

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS)—chemically reactive molecules containing oxygen—and a biological system's ability to detoxify these reactive products. Prolonged oxidative stress can damage cells, proteins, and DNA.

Research in this area investigates whether a compound increases ROS production and how cells respond. Methodologies include measuring ROS levels directly using fluorescent probes within cells and assessing damage markers, such as oxidized DNA bases. Studies also evaluate the cellular antioxidant response, for instance, by measuring levels of glutathione (B108866) (GSH), a major intracellular antioxidant, or the activation of protective genetic pathways. For the compound 2,2-bis(bromomethyl)-1,3-propanediol, research has shown it can induce oxidative DNA damage, and that cells with lower levels of GSH are more susceptible to its genotoxic effects. nih.gov

No studies concerning oxidative stress induction by this compound are currently available.

Long-Term Biological Effect Studies (methodological considerations, not results)

Investigating the long-term effects of a chemical requires chronic toxicity studies, which can span from several months to the lifetime of the test animals. The primary methodological consideration is the study design, which must be robust enough to detect potential target organ toxicity, carcinogenic potential, and reproductive effects.

Key considerations for these studies include:

Duration: The length of the study is determined by the intended human exposure duration. For substances with potential for long-term or repeated human exposure, studies in rodents can last up to two years. europa.eu

Species Selection: Studies are typically conducted in two species, one rodent and one non-rodent, to provide comparative data on toxicity. europa.eu

Dose Selection: Multiple dose levels are used. These typically include a high dose expected to produce some toxicity, a low dose that may produce no adverse effects (the No-Observed-Adverse-Effect Level or NOAEL), and an intermediate dose.

Endpoint Analysis: A comprehensive set of endpoints is evaluated, including regular clinical observations, body weight changes, food and water consumption, detailed blood and urine analysis, and a thorough histopathological examination of all major organs and tissues at the end of the study.

No long-term biological effect studies for this compound have been published.

Advanced Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Synthesis

The synthesis of 2-(2,2-Diethoxyethyl)-1,3-propanediol involves the formation of a 1,3-diol structure and an acetal (B89532). Future research will likely focus on developing integrated and highly efficient catalytic systems that can accomplish these transformations with high selectivity and yield.

Current chemical synthesis of 1,3-propanediol (B51772) (1,3-PDO), a core component, often originates from ethylene (B1197577) or acrolein. nih.gov However, significant progress has been made in the catalytic hydrogenolysis of glycerol (B35011), a renewable byproduct of biodiesel production, to form 1,3-PDO. nih.govmdpi.com Future work could focus on designing multifunctional catalysts that can facilitate both the glycerol conversion and the subsequent reaction steps in a one-pot process. Research into bimetallic catalysts, such as the W-Ni/CeO₂ system investigated for producing 1,3-PDO from glycerol, shows promise for achieving high yields under optimized conditions. nih.gov Another innovative approach involves designing core-shell catalysts, like Pt/deAl-beta@Mg(OH)₂, to efficiently convert sucrose (B13894) into diols, a pathway that could be adapted for more complex structures. nih.gov

Future catalytic research for this compound will likely target:

Heterogeneous Catalysts: Developing solid acid and metal-supported catalysts that are stable, reusable, and can drive the specific reactions needed, such as the condensation of bio-derived 1,3-propanediol with an appropriate aldehyde precursor followed by acetalization.

Enzymatic Catalysis: Exploring biocatalytic routes using engineered enzymes, such as those from Klebsiella pneumoniae, which can convert glycerol to 1,3-propanediol, offering a green and highly selective alternative to thermochemical methods. researchgate.net

Table 1: Potential Catalytic Systems for Future Synthesis Research

| Catalytic Approach | Precursor(s) | Target Reaction | Potential Advantages |

|---|---|---|---|

| Bimetallic Hydrogenolysis | Glycerol | Glycerol → 1,3-Propanediol | High yield, use of renewable feedstock. mdpi.comnih.gov |

| Core-Shell Catalysis | Sucrose, Glycerol | Sugar → Diol Intermediate | High stability, enhanced selectivity. nih.gov |

| Biocatalysis | Glycerol, Glucose | Glycerol → 1,3-Propanediol | Environmentally friendly, high specificity. researchgate.net |

| Solid Acid Catalysis | Diol + Aldehyde | Acetal Formation | Reusability, ease of separation. |

Exploration of New Applications in Materials Science and Polymer Chemistry

Propanediol (B1597323) derivatives are valuable monomers for synthesizing a wide range of polymers, including polyesters and polyurethanes. researchgate.net For instance, 1,3-propanediol is the key monomer for Polytrimethylene terephthalate (B1205515) (PTT), a polyester (B1180765) with excellent resilience and stretching characteristics. researchgate.net Similarly, 2-Methyl-1,3-propanediol (B1210203) (MPO) is used to enhance the flexibility, chemical resistance, and weatherability of unsaturated polyester resins, gelcoats, and polyurethanes. gantrade.comdcc.com.tw

The unique structure of this compound offers intriguing possibilities for creating novel polymers. Future research in this area could explore:

Functional Polyesters and Polyurethanes: Using the compound as a monomer or chain extender could introduce a protected aldehyde functionality (the acetal group) into the polymer backbone. dcc.com.tw This acetal group is stable under neutral or basic conditions but can be cleaved under mild acidic conditions to reveal a reactive aldehyde. This could be used to create "smart" polymers that degrade under specific pH triggers or to allow for post-polymerization modification.

Specialty Plasticizers: The branched structure and ether linkages may impart properties suitable for its use as a specialty plasticizer, potentially offering advantages in compatibility and performance in polymers like PVC. dcc.com.tw

Cross-linking Agents: Following the deprotection of the acetal group, the revealed aldehyde could be used for cross-linking reactions, enabling the formation of thermosetting materials or hydrogels with tunable properties.

Integration into Sustainable Chemical Processes

The shift towards a circular economy and bio-based manufacturing provides a strong impetus for developing sustainable routes to chemicals. The production of this compound is well-suited for integration into green chemical processes.

A key opportunity lies in using renewable feedstocks. researchgate.net The 1,3-propanediol moiety can be produced via the fermentation of glucose or glycerol. researchgate.netresearchgate.net Glycerol is an abundant and low-cost byproduct of the biodiesel industry, making its conversion a value-added proposition that enhances the sustainability of the entire biodiesel production chain. mdpi.commdpi.com The diethoxy portion of the molecule can be derived from bio-ethanol. The ethyl group could originate from a C2 aldehyde, also potentially accessible from biomass.

Future research should focus on:

Integrated Biorefineries: Designing processes where crude glycerol from biodiesel plants is directly converted into 1,3-propanediol, which is then used to synthesize the target compound. mdpi.com

Aqueous Phase Reforming (APR): Investigating APR as a method for in-situ hydrogen generation from glycerol, which can then be used for hydrogenolysis to produce 1,3-propanediol without the need for an external, high-pressure hydrogen supply. mdpi.comnih.gov

Life Cycle Assessment (LCA): Conducting comprehensive LCAs to compare the environmental footprint of bio-based production routes with traditional petrochemical pathways, ensuring a quantifiable sustainability benefit.

Comprehensive Biological Profiling and Drug Discovery Potential

The biological properties of this compound are currently uncharacterized. A thorough biological profiling is a critical area for future research. While some propanediol derivatives, such as the flame retardant 2,2-bis(bromomethyl)-1,3-propanediol (B29016), have been identified as reasonably anticipated human carcinogens, this toxicity is linked to its specific bromine substituents and does not imply similar activity for all compounds in this class. nih.gov Conversely, other simple diols are used in cosmetics and as solvents.

Future investigations should include:

Cytotoxicity Screening: Assessing the compound's effect on various human cell lines to establish a baseline for its potential toxicity.

Metabolic Studies: Investigating how the compound is metabolized. For example, the bacterium Rhodococcus sp. 2N can oxidize the related 2,2-diethyl-1,3-propanediol, suggesting that microbial or mammalian metabolic pathways for this class of compounds exist. Understanding its metabolic fate is crucial for both safety assessment and potential therapeutic applications.

Screening for Bioactivity: The compound's unique structure, featuring both hydroxyl and acetal groups, makes it a candidate for screening in various biological assays. The acid-labile acetal could be exploited for targeted drug delivery, where a therapeutic agent is released in the acidic microenvironment of a tumor or within a specific cellular compartment.

Refined Environmental Risk Assessment Methodologies

Modern chemical safety assessment is moving beyond traditional checklists to more sophisticated, tiered frameworks known as New Approach Methodologies (NAMs). nih.gov The environmental risk assessment of this compound would benefit significantly from these advanced approaches.

Future research on its environmental impact should employ a refined risk assessment strategy that includes:

Tiered Testing Frameworks: Applying a multi-tiered approach that begins with in-silico modeling and progresses to more complex in-vitro and targeted in-vivo studies only when necessary. nih.gov This minimizes animal testing while providing robust data for decision-making.

PBT/vPvB Assessment: Evaluating the compound against criteria for being Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB). ecetoc.org A key focus would be the hydrolysis of the acetal group under various environmental pH conditions, as this would significantly alter the molecule's structure, fate, and potential toxicity.

Advanced Modeling: Using quantitative structure-activity relationship (QSAR) models and toxicokinetic-toxicodynamic models to predict the compound's environmental fate, bioavailability, and potential ecotoxicological effects. nih.gov This allows for a more nuanced understanding than standard tests alone.

Table 2: Proposed Tiered Framework for Environmental Risk Assessment

| Tier | Assessment Focus | Methodologies | Objective |

|---|---|---|---|

| Tier 1 | Hazard Identification & Screening | In-silico modeling (QSAR), read-across from similar compounds. | Prioritize risk and identify data gaps. nih.gov |

| Tier 2 | Fate & Bioaccumulation Potential | Hydrolysis studies (pH-dependent), biodegradation screening, Log Kow determination. | Assess persistence and potential to accumulate in organisms. ecetoc.org |

| Tier 3 | Ecotoxicity Profiling | In-vitro bioassays, acute toxicity tests on representative aquatic species (e.g., algae, daphnia, fish). | Determine potential harm to environmental organisms. |

| Tier 4 | Refined Risk Characterization | Chronic toxicity studies (if warranted by lower-tier data), food chain modeling. | Characterize long-term risks and potential for secondary poisoning. ecetoc.org |

Advanced Computational Design and Optimization for Future Research

Computational chemistry and process modeling are indispensable tools for accelerating chemical research and development. For this compound, these tools can guide future experimental work efficiently and cost-effectively.

Key areas for computational research include:

Molecular Modeling: Simulating the properties of polymers derived from this monomer to predict their physical characteristics, such as glass transition temperature, flexibility, and interaction with other molecules. This can help screen for promising applications before undertaking extensive lab synthesis.

Catalyst Design: Using density functional theory (DFT) and other computational methods to model reaction mechanisms at catalyst surfaces. This can help in the rational design of new catalysts with higher activity and selectivity for the synthesis of the target compound.

Process Simulation: Developing and optimizing conceptual process designs for its large-scale production. mdpi.com This includes modeling reaction kinetics, separation and purification steps (like distillation), and performing techno-economic analysis to assess commercial viability.

In Silico Toxicology: Employing computational models to predict potential toxicity and adverse outcomes, guiding the design of safer alternatives and prioritizing experimental toxicology studies. nih.gov

Conclusion

Summary of Key Academic Contributions and Research Findings

Direct academic literature focusing exclusively on 2-(2,2-Diethoxyethyl)-1,3-propanediol is notably sparse, with its primary documentation found in chemical supplier catalogs where it is listed as a specialty building block for organic synthesis. tcichemicals.comnih.gov The academic contributions concerning this compound are therefore best understood by examining the research context of its core structural components: the 1,3-propanediol (B51772) backbone and the diethyl acetal (B89532) functional group.

The molecule is structurally a derivative of 1,3-propanediol, a compound that has garnered significant academic and industrial interest as a key bio-renewable platform chemical. researchgate.net Research on 1,3-propanediol itself has focused on sustainable production from glycerol (B35011) and its use as a monomer in high-performance polymers like polytrimethylene terephthalate (B1205515) (PTT). researchgate.net The core value of this compound in a research context is its nature as a bifunctional building block. It possesses two primary hydroxyl groups, characteristic of a diol, making it suitable for polymerization or esterification reactions. Simultaneously, it contains a protected aldehyde in the form of a diethyl acetal. Acetal groups are widely used in organic synthesis as protecting groups for aldehydes, allowing other parts of a molecule to be chemically modified without affecting the aldehyde functionality. This dual-functionality suggests its principal academic contribution is as a specialized monomer or intermediate for synthesizing more complex molecules, where a latent aldehyde group is desired for subsequent reactions after, for example, polymerization or another transformation involving the diol groups.

| Structural Feature | Associated Research Area | Key Finding/Contribution | Reference |

|---|---|---|---|

| 1,3-Propanediol Backbone | Bio-renewable Chemistry & Polymer Science | 1,3-Propanediol is a key platform chemical derivable from renewable feedstocks like glycerol and is a monomer for polymers. | researchgate.netresearchgate.net |

| Primary Diol (-CH₂OH) Groups | Organic Synthesis & Polymer Chemistry | The diol functionality allows for condensation reactions to form polyesters, polyurethanes, and ethers. | nih.gov |

| Diethyl Acetal Group | Synthetic Organic Chemistry | Acetals serve as stable protecting groups for aldehydes, which can be deprotected under acidic conditions to reveal the reactive carbonyl. | nih.gov |

| Combined Structure | Functional Monomer Synthesis | The compound acts as a bifunctional building block, enabling the introduction of a protected aldehyde into a polymer backbone or complex molecule. | tcichemicals.comnih.gov |

Remaining Challenges and Open Questions in the Field

The most significant challenge surrounding this compound is the profound lack of dedicated research. Its properties, reactivity, and potential applications have not been systematically investigated, leaving a considerable knowledge gap.

Key challenges and open questions include:

Synthesis and Purification: Commercial availability indicates a known synthetic route, but the purity is often cited as >88.0%, which suggests that challenges may exist in achieving high-purity material efficiently and cost-effectively. tcichemicals.com The development of stereoselective synthesis methods to access enantiomerically pure forms of the compound remains an open area, which could be significant if it were to be used as a chiral building block.

Reactivity Profile: A detailed study of its reactivity is absent from the literature. For instance, the conditions required for the selective deprotection of the acetal group in the presence of the diol, or vice versa, have not been documented. Understanding the kinetics of its polymerization and its stability under various reaction conditions is crucial for its practical application.

Lack of Characterization Data: Beyond basic physical properties, comprehensive spectroscopic and physicochemical data are not available in peer-reviewed sources. This scarcity of data hinders theoretical studies and practical applications.

Economic Viability: The pathway to producing this functionalized diol from inexpensive, renewable feedstocks like glycerol has not been explored. Research into catalytic routes from such precursors is needed to assess its potential as a sustainable chemical, a field that presents its own challenges in catalyst design and product selectivity. researchgate.netacs.org

Outlook for Future Interdisciplinary Research Endeavors on this compound

The unique bifunctional nature of this compound presents numerous opportunities for future interdisciplinary research. The outlook is promising for its exploration as a versatile chemical intermediate at the intersection of polymer science, materials science, and sustainable chemistry.

Future research endeavors could focus on:

Advanced Polymer Synthesis: Incorporating the compound as a monomer into polyesters or polyurethanes could yield polymers with latent aldehyde functionalities along the backbone. These aldehydes could be deprotected post-polymerization and used as reactive sites for cross-linking, surface functionalization, or grafting other molecules, creating advanced materials with tailored properties.

Development of Functional Fluids: Substituted diols are investigated for various applications, including as components in refrigeration or as phase-change materials. chemicalbook.com Research could explore whether derivatives of this compound possess interesting thermal or physical properties suitable for such applications.

Renewable Chemical Production: A significant research avenue would be to develop a catalytic pathway for its synthesis from glycerol, a byproduct of biodiesel production. researchgate.net This would align with the broader goal of converting biomass-derived platform chemicals into value-added functional molecules and would require collaboration between experts in catalysis and green chemistry.

Asymmetric Synthesis and Chiral Ligands: Exploration into the resolution of its racemic mixture or the asymmetric synthesis of its enantiomers could open doors to its use as a C₂-symmetric chiral diol. researchgate.net Such chiral diols are valuable as auxiliaries or ligands in asymmetric catalysis, a cornerstone of modern pharmaceutical and fine chemical synthesis.

| Interdisciplinary Field | Potential Research Direction | Objective |

|---|---|---|

| Polymer Chemistry & Materials Science | Use as a functional monomer for polyesters or polyurethanes. | Create polymers with latent aldehyde groups for post-polymerization modification (e.g., cross-linking, surface grafting). |

| Sustainable & Catalytic Chemistry | Develop synthetic routes from bio-based glycerol. | Establish a renewable pathway to a value-added functional chemical, enhancing the bio-refinery concept. researchgate.net |